molecular formula C7H5BrClF B3059696 5-Bromo-3-chloro-2-fluorotoluene CAS No. 1160574-49-1

5-Bromo-3-chloro-2-fluorotoluene

Cat. No.: B3059696
CAS No.: 1160574-49-1
M. Wt: 223.47
InChI Key: QPVLYXFDAOPVFQ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluorotoluene: is an aromatic compound with the molecular formula C7H5BrClF It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and fluorine atoms at the 5th, 3rd, and 2nd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluorotoluene typically involves multi-step organic reactions. One common method is the halogenation of 2-fluorotoluene. The process may include:

    Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like iron (Fe) or light.

    Chlorination: Using chlorine (Cl2) or sulfuryl chloride (SO2Cl2) as the chlorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-chloro-2-fluorotoluene can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to study the effects of halogen substituents on reaction mechanisms.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Biochemical Research: Used in studies to understand the interactions of halogenated aromatic compounds with biological systems.

Industry:

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorotoluene
  • 3-Bromo-2-fluorotoluene
  • 5-Chloro-2-fluorotoluene

Comparison:

  • Uniqueness: 5-Bromo-3-chloro-2-fluorotoluene is unique due to the specific positions of the halogen substituents, which influence its reactivity and applications.
  • Reactivity: The presence of multiple halogen atoms in different positions can lead to varied reactivity patterns compared to similar compounds with fewer or differently positioned halogens.
  • Applications: While similar compounds may be used in organic synthesis and pharmaceuticals, the specific combination of bromine, chlorine, and fluorine in this compound can offer distinct advantages in certain applications, such as enhanced selectivity in catalytic reactions or improved properties in material science.

Properties

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVLYXFDAOPVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271903
Record name 5-Bromo-1-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-49-1
Record name 5-Bromo-1-chloro-2-fluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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